Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-, hydrochloride
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Overview
Description
Armepavine hydrochloride, (+/-)- is a compound which has been shown to exert immunosuppressive effects on T lymphocytes and on lupus nephritic mice.
Scientific Research Applications
Opioid Receptor Antagonist
(Thomas et al., 2003) identified a compound, JDTic, related to the specified Phenol, as a potent and selective kappa opioid receptor antagonist. It suggests that similar compounds can have significant implications in the study of opioid receptors.
Analgesic and Anti-Inflammatory Effects
(Rakhmanova et al., 2022) found that a compound structurally similar to the specified Phenol has analgesic and anti-inflammatory effects. This indicates potential therapeutic applications in pain and inflammation management.
Reactions in Heterocyclic Compounds
(Osyanin et al., 2011) studied reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline, similar to the specified compound, leading to products important for chemical synthesis and pharmaceutical research.
Antihypoxic Activity
(Ukrainets et al., 2014) studied a compound closely related to the specified Phenol, demonstrating antihypoxic effects, indicating potential use in treating conditions related to oxygen deprivation.
Local Anesthetic Activity
(Azamatov et al., 2023) found that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, similar to the specified compound, showed high local anesthetic activity, suggesting potential use in anesthesia.
Fluorescence Sensing
(Hazra et al., 2018) studied compounds similar to the specified Phenol for fluorescence sensing properties, indicating applications in chemical and biological sensing.
Properties
CAS No. |
13944-21-3 |
---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.86 |
IUPAC Name |
p-Cresol, alpha-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolyl)-, hydrochloride, (+/-)- |
InChI |
1S/C19H23NO3.ClH/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13;/h4-7,11-12,17,21H,8-10H2,1-3H3;1H |
InChI Key |
KKGCFFPGUNXVTJ-UHFFFAOYSA-N |
SMILES |
CN1CCc2cc(c(cc2C1Cc3ccc(cc3)O)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Armepavine hydrochloride, (+/-)-, DL-Armepavine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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